What is the molecular structure of Apigenin-6-C-glucoside-7-O-glucoside
What is the molecular structure of Apigenin-6-C-glucoside-7-O-glucoside
An In-Depth Technical Guide to Apigenin-6-C-glucoside-7-O-glucoside (Saponarin): Molecular Architecture, Analytical Workflows, and Pharmacological Signaling
Executive Summary
Apigenin-6-C-glucoside-7-O-glucoside, universally known as Saponarin, is a di-glycosyl flavone predominantly synthesized in the young leaves of Hordeum vulgare (barley), Gypsophila trichotoma, and Passiflora species[1][2][3]. As a Senior Application Scientist specializing in natural product drug development, I approach Saponarin not merely as a secondary metabolite, but as a highly evolved chemical defense mechanism with profound therapeutic potential. This whitepaper deconstructs the molecular structure of Saponarin, outlines self-validating analytical extraction protocols, and maps the causality of its intracellular signaling pathways, specifically its role in AMPK activation and MAPK/NF-κB inhibition[2][4][5].
Molecular Architecture and Physicochemical Properties
Saponarin is characterized by a flavone backbone (apigenin) substituted with two distinct glucose moieties. The structural genius of this molecule lies in its dual glycosylation strategy:
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C-Glycosidic Linkage (C-6): The glucose at position 6 is attached via a robust carbon-carbon (C-C) bond[3][6][7]. This linkage is highly resistant to enzymatic hydrolysis by standard β-glucosidases in the human gut, ensuring that the pharmacophore remains intact during systemic circulation.
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O-Glycosidic Linkage (C-7): The glucose at position 7 is attached via a carbon-oxygen (C-O) bond[3][7]. This linkage increases the molecule's hydrophilicity and topological polar surface area (TPSA), drastically improving its aqueous solubility compared to the aglycone apigenin.
The combination of these two linkages creates a molecule that is both bioavailable (due to the O-glucoside) and metabolically stable (due to the C-glucoside).
Table 1: Physicochemical and Structural Parameters of Saponarin
| Parameter | Value | Causality / Significance |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3][7] | Defines the precise stereochemistry of the dual β-D-glucopyranosyl substitutions. |
| Molecular Formula | C27H30O15[3][7] | Indicates a highly oxygenated structure, contributing to its antioxidant capacity. |
| Molecular Weight | 594.5 g/mol [7][8] | Falls slightly outside the Lipinski Rule of 5, typical for complex natural glycosides, necessitating specific transport mechanisms. |
| XLogP3 | -1.6[7][8] | Highly hydrophilic; dictates the need for reverse-phase chromatography during isolation. |
| H-Bond Donors/Acceptors | 10 / 15[8] | Enables extensive target-protein binding via hydrogen bonding networks. |
| TPSA | 256 Ų[7][8] | High polar surface area restricts passive blood-brain barrier (BBB) penetration. |
Self-Validating Analytical Workflow: Extraction and Characterization
To isolate Saponarin with high fidelity, the extraction protocol must mitigate the risk of thermal degradation of the C-7 O-glycosidic bond while maximizing the mass transfer of the highly polar molecule from the plant matrix.
Step-by-Step Methodology: Ultrasound-Assisted Extraction (UAE) and LC-MS/MS
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Biomass Preparation: Lyophilize and mill Hordeum vulgare leaves to a particle size of <0.5 mm to maximize surface area.
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Solvent Selection: Utilize 80% aqueous methanol (v/v). Causality: The 20% water content swells the plant cell wall, while the 80% methanol solubilizes the amphiphilic flavone glycoside[9].
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Ultrasound-Assisted Extraction (UAE): Sonicate the suspension at 45°C (100 W, 35 kHz) for 90 minutes[10]. Causality: Acoustic cavitation disrupts cell walls without exceeding the thermal threshold that would cleave the O-glucoside.
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Chromatographic Separation (RP-HPLC):
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Mass Spectrometry (ESI-MS/MS): Operate in negative electrospray ionization mode. Saponarin yields a precursor ion [M-H]- at m/z 593[9].
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Self-Validating Fragmentation Logic: The application of collision energy will first cleave the weaker O-glycosidic bond at C-7, resulting in a neutral loss of 162 Da to yield an MS2 fragment at m/z 431[9]. Subsequent higher-energy fragmentation induces cross-ring cleavage of the robust C-6 glucoside, yielding a characteristic m/z 311 fragment[9][12]. This precise fragmentation pattern acts as an internal validation of the dual-glycoside structure.
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Analytical workflow for the extraction and mass spectrometric validation of Saponarin.
Pharmacological Signaling and Cellular Mechanisms
Saponarin is not merely an antioxidant; it is a potent signaling modulator. Its therapeutic efficacy in hepatoprotection, glycemic control, and anti-inflammatory responses is driven by its interaction with specific kinase cascades[2][4][5].
Metabolic Regulation: The AMPK Axis
Saponarin exhibits significant hypoglycemic and antidiabetic effects by acting as an activator of AMP-activated protein kinase (AMPK)[2][8].
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Mechanism: Saponarin induces a transient increase in intracellular calcium levels. This calcium influx activates upstream kinases (such as CaMKKβ), which subsequently phosphorylate and activate AMPK[2][8].
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Outcome: The activation of the CaMKKβ–AMPK–CREB signaling axis in hepatocytes suppresses gluconeogenesis and upregulates glucose uptake, effectively lowering blood glucose levels[2][8].
Anti-Inflammatory and Anti-Allergic Pathways
In macrophage (RAW 264.7) and keratinocyte (HaCaT) models, Saponarin acts as a master repressor of inflammation[4][5][13].
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MAPK Inhibition: Saponarin (at concentrations of 80–100 μM) directly inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK), p38, and JNK[4][5][13].
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NF-κB Suppression: By blocking these upstream pathways, Saponarin prevents the nuclear translocation of NF-κB[2].
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Outcome: This results in the profound downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inflammatory mediators (inducible nitric oxide synthase [iNOS] and cyclooxygenase-2 [COX-2])[5][13]. Furthermore, in allergic models (RBL-2H3 cells), it inhibits β-hexosaminidase degranulation, showcasing its potential for treating atopic dermatitis[4][5].
Saponarin-mediated modulation of AMPK metabolic pathways and MAPK/NF-κB inflammatory cascades.
Conclusion and Future Perspectives
The molecular architecture of Apigenin-6-C-glucoside-7-O-glucoside (Saponarin) provides a masterclass in natural drug design. The C-6 glycosylation ensures metabolic survivability, while the C-7 O-glycosylation guarantees solubility and bioavailability. Its dual capacity to activate AMPK for metabolic homeostasis and inhibit MAPK/NF-κB for inflammatory resolution makes it a prime candidate for the development of therapeutics targeting metabolic syndrome, drug-induced liver injury, and chronic inflammatory dermatoses[2][5][8]. Future drug development efforts should focus on optimizing its extraction at scale and conducting rigorous in vivo pharmacokinetic profiling to translate these robust in vitro signaling mechanisms into clinical applications.
References
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Saponarin, a Di-glycosyl Flavone from Barley (Hordeum vulgare L.): An Effective Compound for Plant Defense and Therapeutic Application. ACS Omega. URL:[Link]
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SAPONARIN - Inxight Drugs. NCATS. URL:[Link]
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Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells. PubMed. URL:[Link]
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Saponarin. Grokipedia. URL:[Link]
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Saponarin | C27H30O15 | CID 441381 - PubChem. NIH. URL: [Link]
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Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells. PMC. URL:[Link]
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(PDF) Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells. ResearchGate. URL:[Link]
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Saponarin. Wikipedia. URL: [Link]
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Properties Characterization and Identification of Saponarin and Ribosnarin (apigenin-6-C-ribosyl -7-O-glucoside) Extracted Abundantly from the White-Color Moth Orchid Flowers. Gavin Publishers. URL:[Link]
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Bioactive Phenolics of the Genus Artemisia (Asteraceae): HPLC-DAD-ESI-TQ-MS/MS Profile of the Siberian Species. Frontiers. URL:[Link]
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Phytochemical Composition, Antioxidant and Anti-Inflammatory Activities, and Protective Effect Against LPS-Induced Liver Injury in Mice of Gerbera delavayi Franch. PMC. URL:[Link]
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